![molecular formula C12H10N4S B2663309 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1158280-10-4](/img/structure/B2663309.png)
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound known for its versatile applications in various scientific fields. This compound is a member of the triazolopyrimidine family, which is notable for its biological and chemical significance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. The common route includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with appropriate agents to form the desired compound. Catalysts and solvents are often used to optimize the yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve large-scale chemical reactors with stringent controls on temperature, pressure, and reaction time to ensure a consistent and high-quality product. Purification processes like recrystallization and chromatography are employed to isolate the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones, which are intermediates in various synthetic applications.
Reduction: Reduction can lead to the formation of thiol or thioether derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary based on the substituent but often involve bases, acids, or specific catalysts.
Major Products Formed: Products vary significantly based on the reaction but often include functionalized triazolopyrimidines, sulfoxides, sulfones, and thioethers.
科学研究应用
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a broad range of applications in scientific research:
Chemistry: Utilized as a building block in organic synthesis, particularly in the creation of heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, impacting biological pathways and disease mechanisms.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用机制
The precise mechanism by which 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects varies with application:
Enzyme Inhibition: The compound can bind to the active site of specific enzymes, blocking their activity.
Pathways: Involvement in signaling pathways, potentially affecting cell growth, apoptosis, and other cellular functions.
相似化合物的比较
Compared to other triazolopyrimidines, 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific methylthio and phenyl substitutions, which confer distinct chemical and biological properties. Similar compounds include:
2-(Methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the phenyl group, altering its reactivity and applications.
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methylthio group, impacting its solubility and biological activity.
属性
IUPAC Name |
2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCUBHJSDDMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
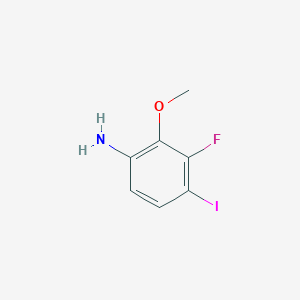
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2663228.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)
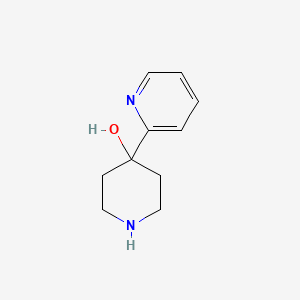
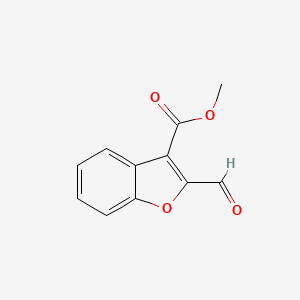
![4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE](/img/structure/B2663234.png)
![5-bromo-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2663236.png)
![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2663237.png)
![N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)
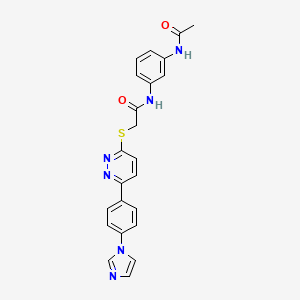
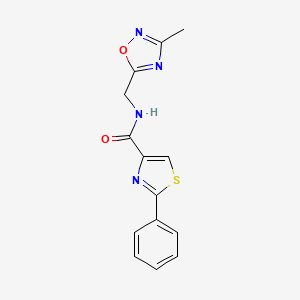
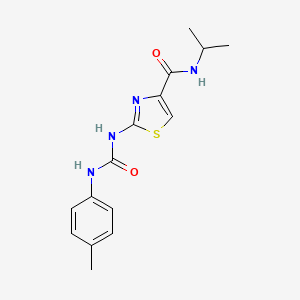
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)
